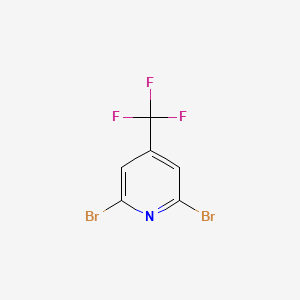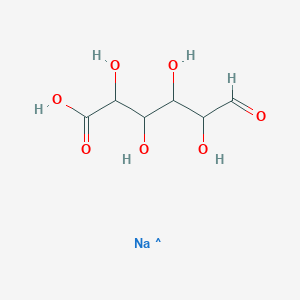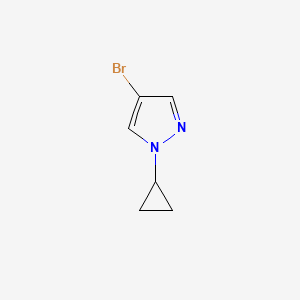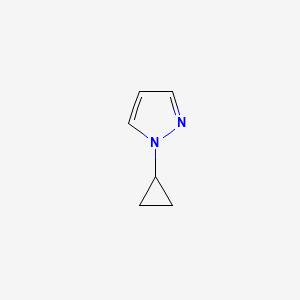
(2S)-N'-Nitrosonornicotine-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-N'-Nitrosonornicotine-d4, also known as this compound, is a useful research compound. Its molecular formula is C9H11N3O and its molecular weight is 181.231. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metabolic Activation and Carcinogenesis
(2S)-N'-Nitrosonornicotine is extensively studied for its metabolic activation and carcinogenic potential. Metabolic activation of N'-nitrosonornicotine (NNN) is initiated by cytochrome P450 enzymes via hydroxylation, leading to the formation of diazohydroxides that can attack DNA and form adducts, contributing to tumor formation. Density functional theory (DFT) computations and molecular docking studies have provided insights into the carcinogenesis mechanism of NNN (Fan et al., 2019).
Enantiomeric Separation and Quantification
The enantiomeric separation of NNN, identifying the (S)-NNN as undergoing significantly more 2′-hydroxylation than the (R)-NNN, is crucial for understanding its toxicological profile. A capillary electrophoresis method has been developed for this purpose, enhancing our ability to separate and quantify the enantiomeric forms of this analyte in tobacco and tobacco smoke (McCorquodale et al., 2003).
Distribution and Metabolism
Studies on the distribution and metabolism of (2S)-N'-Nitrosonornicotine in animal models have shown its rapid distribution throughout the body and its binding to tissue macromolecules, indicating its potential for harm. Whole-body autoradiography in mice highlighted its distribution and retention in various organs, contributing to its carcinogenic potential (Brittebo & Tjälve, 2004).
Endogenous Formation and Inhibition
Research has also investigated the endogenous formation of NNN, highlighting the role of dietary and environmental factors in its formation. Studies suggest that antioxidants, including ascorbic acid and grape seed extract, may inhibit the endogenous formation of NNN, pointing towards potential dietary interventions to reduce exposure (Porubin et al., 2007).
Adsorption and Degradation
The adsorption and degradation of NNN in environmental settings, particularly in zeolites, have been studied to understand how carcinogens can be removed from the environment. These studies provide insights into the potential for reducing exposure to this carcinogen through environmental engineering (Cao et al., 2007).
Enantiomeric Composition in Tobacco Products
Investigations into the enantiomeric composition of NNN in tobacco products have revealed that (S)-NNN is more prevalent, which is important for assessing the carcinogenic risk associated with tobacco use. Understanding the enantiomeric composition helps in developing targeted reduction strategies for harmful components in tobacco products (Stepanov et al., 2013).
特性
| { "Design of Synthesis Pathway": "The synthesis pathway for (2S)-N'-Nitrosonornicotine-d4 involves the conversion of a commercially available starting material, (S)-nicotine-d4, into the desired product through a series of chemical reactions.", "Starting Materials": [ "(S)-Nicotine-d4", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Sodium acetate", "Ethyl acetate", "Water" ], "Reaction": [ { "Step 1": "Dissolve (S)-nicotine-d4 in hydrochloric acid and add sodium nitrite to generate the nitrosamine intermediate." }, { "Step 2": "Add sodium hydroxide to the nitrosamine intermediate to form the corresponding nitroso compound." }, { "Step 3": "React the nitroso compound with acetic anhydride and sodium acetate to form the acetylated nitroso intermediate." }, { "Step 4": "Add ethyl acetate to the acetylated nitroso intermediate and extract the product." }, { "Step 5": "Purify the product using standard chromatography techniques." } ] } | |
CAS番号 |
1426174-36-8 |
分子式 |
C9H11N3O |
分子量 |
181.231 |
IUPAC名 |
2,3,4,6-tetradeuterio-5-[(2S)-1-nitrosopyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2/t9-/m0/s1/i1D,3D,5D,7D |
InChIキー |
XKABJYQDMJTNGQ-FUQHWSCXSA-N |
SMILES |
C1CC(N(C1)N=O)C2=CN=CC=C2 |
同義語 |
N’-Nitrosonornicotine-d4; (S)-3-(1-Nitroso-2-pyrrolidinyl)pyridine-d4; 1’-Demethyl-1’-nitroso-nicotine-d4; (S)-NNN-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


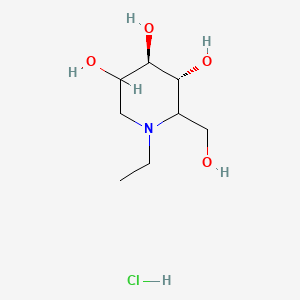

![2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate](/img/structure/B569192.png)

